molecular formula C26H19ClFN3O4 B12617103 C26H19ClFN3O4

C26H19ClFN3O4

Cat. No.: B12617103
M. Wt: 491.9 g/mol
InChI Key: FNUQXOLZOTYMHU-YPHDTHBOSA-N
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Description

The compound with the molecular formula C26H19ClFN3O4 N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro 1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the benzofuro[3,2-d]pyrimidine core : This involves the cyclization of appropriate precursors under controlled conditions.
  • Introduction of the phenylethyl group : This step is achieved through a substitution reaction, where the phenylethyl group is introduced to the core structure.
  • Attachment of the chloro and fluoro substituents : These groups are introduced via halogenation reactions, typically using reagents like thionyl chloride and fluorine gas.
  • Final acylation step : The acetamide group is introduced through an acylation reaction, using acetic anhydride or acetyl chloride as the acylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide undergoes various types of chemical reactions, including:

  • Oxidation : This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
  • Substitution : The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Ammonia or thiols in polar solvents.
Major Products:
  • Oxidation : Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction : Reduced derivatives with hydrogenated functional groups.
  • Substitution : Substituted derivatives with new functional groups replacing the chloro and fluoro substituents.

Scientific Research Applications

N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

  • Medicinal Chemistry : This compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
  • Biological Research : It is used as a tool compound to study cellular pathways and molecular targets.
  • Materials Science : The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can be compared with similar compounds such as:

  • N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide : Similar in structure but with different substituents.
  • N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide : Another analog with variations in the core structure.

The uniqueness of N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide lies in its specific combination of functional groups and the resulting biological activity.

Properties

Molecular Formula

C26H19ClFN3O4

Molecular Weight

491.9 g/mol

IUPAC Name

(3aR,6aS)-5-(3-chlorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C26H19ClFN3O4/c27-14-2-1-3-16(11-14)31-23(33)21-20(10-13-4-7-17(32)8-5-13)30-26(22(21)24(31)34)18-12-15(28)6-9-19(18)29-25(26)35/h1-9,11-12,20-22,30,32H,10H2,(H,29,35)/t20?,21-,22+,26?/m1/s1

InChI Key

FNUQXOLZOTYMHU-YPHDTHBOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC=C(C=C6)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC=C(C=C6)O

Origin of Product

United States

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